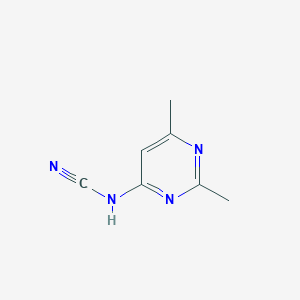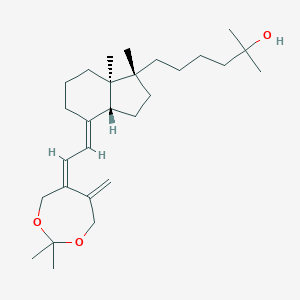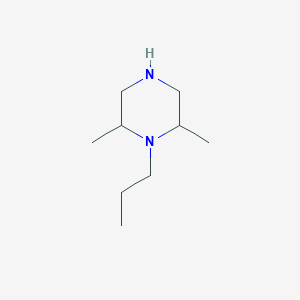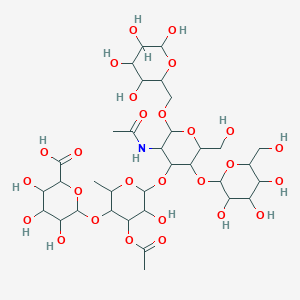
2-Methyltriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of chemistry due to its unique structural properties. This compound is composed of three phenyl rings that are fused together, with a methyl group located at one of the ring's ortho positions. The synthesis of 2-Methyltriphenylene is challenging, and its mechanism of action is not fully understood. However, recent research has shown that this compound exhibits promising biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Methyltriphenylene is not fully understood. However, recent studies have suggested that this compound may interact with DNA, leading to changes in gene expression. Additionally, 2-Methyltriphenylene has been shown to exhibit antioxidant properties, which may contribute to its biological activities.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 2-Methyltriphenylene. One study found that this compound exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-Methyltriphenylene has been shown to exhibit antibacterial and antifungal activities, suggesting that it may be useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyltriphenylene is its unique structural properties, which make it a potentially useful compound in several applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of 2-Methyltriphenylene is its low solubility in common solvents, which can make it challenging to work with in the laboratory.
Orientations Futures
There are several potential future directions for research on 2-Methyltriphenylene. One promising area of investigation is the use of this compound in the development of new organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyltriphenylene and its potential applications in drug development. Finally, research is needed to explore the potential environmental impacts of this compound, as it is a 2-Methyltriphenylene and may have negative effects on ecosystems.
Méthodes De Synthèse
The synthesis of 2-Methyltriphenylene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction, which involves the reaction of a diene with a dienophile. In this case, the diene is 1,4-dimethoxybenzene, and the dienophile is 1,2,4,5-tetrakis(phenylethynyl)benzene. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-Methyltriphenylene has been the focus of several scientific studies due to its unique structural properties. One of the most promising applications of this compound is in the field of organic electronics. Recent research has shown that 2-Methyltriphenylene exhibits excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). Additionally, this compound has been shown to exhibit strong fluorescence properties, making it useful in the development of fluorescent sensors.
Propriétés
Numéro CAS |
1705-84-6 |
|---|---|
Nom du produit |
2-Methyltriphenylene |
Formule moléculaire |
C19H14 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3 |
Clé InChI |
AFSGCRGBKICCFF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canonique |
CC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
Synonymes |
TRIPHENYLENE,2-METHYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



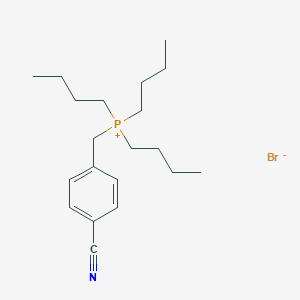
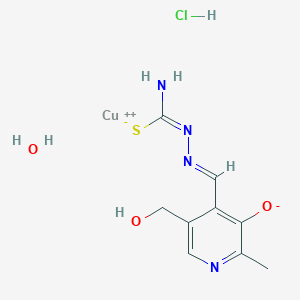
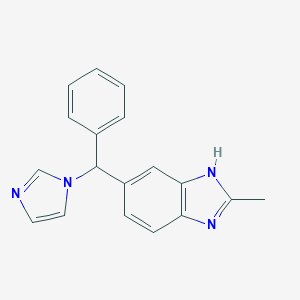
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
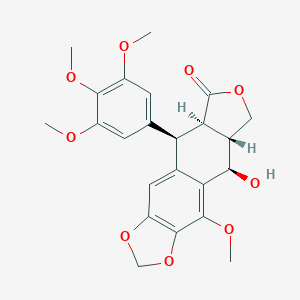
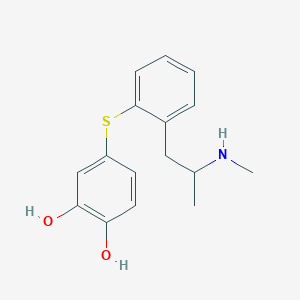
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

